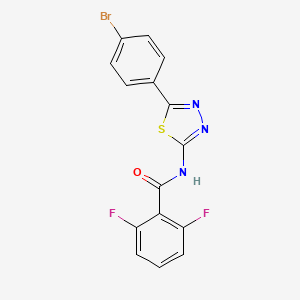

![molecular formula C18H22BN3O3 B2884119 N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea CAS No. 874298-19-8](/img/structure/B2884119.png)

N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea

Descripción general

Descripción

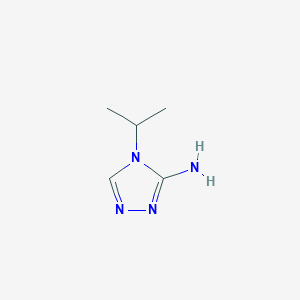

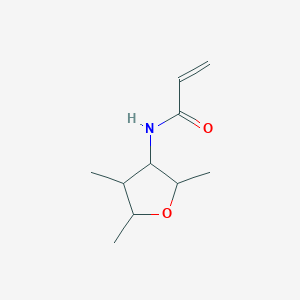

“N-3-pyridinyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea” is a chemical compound with the molecular formula C18H21BN2O3 . It is a second-generation BTK inhibitor Acalabrutinib intermediate .

Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 414.1±25.0 °C and a predicted density of 1.16±0.1 g/cm3 . It is recommended to be stored at 2-8°C .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups make it a versatile reagent for nucleophilic and amidation reactions . It’s used in the synthesis of complex molecules, particularly in the pharmaceutical industry, where precision and reactivity are crucial.

Drug Development

In drug development, this compound is utilized for its reactivity in various transformation processes. It’s particularly valuable in the synthesis of drugs that require boronic acid compounds as intermediates. These compounds are often used to protect diols or in the asymmetric synthesis of amino acids .

Enzyme Inhibition

The compound’s boronic acid moiety allows it to act as an enzyme inhibitor. This is especially relevant in the development of treatments for diseases where enzyme activity is a key factor, such as certain types of cancer or microbial infections .

Fluorescent Probes

Due to its ability to bind with various molecules, this compound can be used as a fluorescent probe. It’s capable of identifying substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is valuable in both biological research and medical diagnostics .

Stimulus-Responsive Drug Carriers

The boronic ester bonds in this compound are used in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, making them ideal for targeted drug delivery systems .

Asymmetric Synthesis and Coupling Reactions

This compound is involved in asymmetric synthesis, which is crucial for creating molecules with specific chirality—a key aspect in the effectiveness of many drugs. It’s also used in coupling reactions like the Suzuki coupling, which forms carbon-carbon bonds essential for constructing complex organic molecules .

Mecanismo De Acción

Target of Action

It is noted that a similar compound, n-pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamide, is a second-generation btk (bruton’s tyrosine kinase) inhibitor . BTK is a crucial enzyme in the B cell receptor signaling pathway, which plays a significant role in the development and functioning of B cells.

Pharmacokinetics

Its predicted properties include a boiling point of 4141±250 °C and a density of 116±01 g/cm3 . It is recommended to be stored at 2-8°C .

Action Environment

It is worth noting that the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°c .

Propiedades

IUPAC Name |

1-pyridin-3-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)13-7-9-14(10-8-13)21-16(23)22-15-6-5-11-20-12-15/h5-12H,1-4H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUQNTQWZIESMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2884047.png)

![Pyridin-2-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2884050.png)